N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine

Catalog No.
S3008794
CAS No.
1871964-36-1
M.F
C10H15N3
M. Wt
177.251
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine

CAS Number

1871964-36-1

Product Name

N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine

IUPAC Name

N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine

Molecular Formula

C10H15N3

Molecular Weight

177.251

InChI

InChI=1S/C10H15N3/c1-13(8-9-4-2-5-9)10-11-6-3-7-12-10/h3,6-7,9H,2,4-5,8H2,1H3

InChI Key

RFXNEECFLCYFIY-UHFFFAOYSA-N

SMILES

CN(CC1CCC1)C2=NC=CC=N2

solubility

not available
  • Reasons for Limited Data:
    • This specific molecule might be a novel compound or under early-stage investigation, leading to a scarcity of scientific publications.
    • Research involving the molecule might be unpublished or proprietary, restricting accessibility.

Potential Areas of Research:

Based on the structural features of the molecule, potential research areas could include:

  • Medicinal Chemistry: The presence of the pyrimidine ring suggests possible exploration for its therapeutic potential. Pyrimidine derivatives are known to exhibit various biological activities, including anti-cancer and anti-inflammatory properties .
  • Material Science: The cyclobutyl and methyl groups can influence the molecule's physical and chemical properties, making it a candidate for material science research.

N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with an amine group. The molecular formula for this compound is C9H13N3C_9H_{13}N_3 and it has a molecular weight of approximately 165.22 g/mol. The compound features a cyclobutylmethyl group and a methyl group attached to the nitrogen atoms, contributing to its distinct chemical properties and potential biological activities.

Typical of amines and pyrimidine derivatives. Key reactions may include:

  • N-Alkylation: This involves the introduction of alkyl groups to the nitrogen atom, which can modify the compound's reactivity and biological activity.
  • Dealkylation: The removal of alkyl groups from the nitrogen can lead to the formation of secondary amines, which may exhibit different properties and activities .
  • Condensation Reactions: The compound can undergo condensation with other electrophiles, particularly in the presence of suitable catalysts, to form more complex molecules .

Research indicates that compounds related to N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine exhibit significant biological activities. For instance, derivatives of pyrimidine have been studied for their potential as:

  • Antitumor Agents: Certain pyrimidine derivatives show promise in inhibiting cancer cell proliferation.
  • Antiviral Activity: Some compounds within this class have demonstrated effectiveness against viral infections.
  • Antimicrobial Properties: Their ability to inhibit bacterial growth has been noted in various studies .

The specific biological activity of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine remains an area for further exploration, but its structural characteristics suggest potential efficacy in medicinal chemistry.

The synthesis of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine can be achieved through several methods, including:

  • Direct Alkylation: This method involves the reaction of pyrimidin-2-amine with cyclobutylmethyl halides under basic conditions to facilitate nucleophilic substitution.
  • Condensation Reactions: Pyrimidine derivatives can be synthesized by condensing 2-amino-pyrimidines with cyclobutylmethyl amines in the presence of dehydrating agents or catalysts .
  • Use of Protecting Groups: In some synthetic pathways, protecting groups such as Boc (tert-butyloxycarbonyl) may be employed to facilitate selective reactions on the amine functionalities .

N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine has potential applications in various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Chemical Research: As a building block in organic synthesis, it may serve as an intermediate in creating more complex molecules.
  • Material Science: Investigations into its properties may reveal applications in polymers or other materials .

Studies examining the interactions of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Molecular Docking Simulations: To predict how well the compound binds to specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various pathogens or cancer cell lines.
  • Structure-Activity Relationship Analysis: To identify how changes in its structure affect biological activity and binding affinity .

Several compounds share structural similarities with N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N,N-Dimethylpyrimidin-2-amineTwo methyl groups on nitrogenCommonly used as a building block
4-Methylpyrimidin-2-amineMethyl substitution on the pyrimidine ringExhibits distinct biological activities
N-Cyclopropyl-N-methylpyrimidin-2-amineCyclopropyl group instead of cyclobutylPotentially different pharmacokinetics
5-IodopentanamideIodine substitution at position 5Enhanced reactivity due to halogen

The uniqueness of N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine lies in its specific cyclobutylmethyl group, which may influence its interaction with biological targets differently compared to similar compounds.

XLogP3

1.9

Dates

Last modified: 08-17-2023

Explore Compound Types